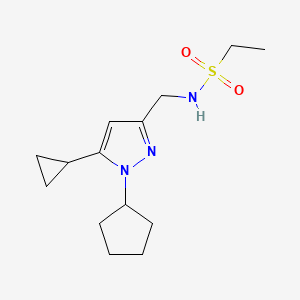

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The ethanesulfonamide moiety (-SO₂NH₂) is attached via a methylene bridge to the pyrazole ring. The cyclopropyl and cyclopentyl substituents may enhance metabolic stability and modulate lipophilicity, critical factors in drug design.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-2-20(18,19)15-10-12-9-14(11-7-8-11)17(16-12)13-5-3-4-6-13/h9,11,13,15H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJHFZFQEODGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki–Miyaura coupling.

Biology: This compound can be used in biochemical assays to study enzyme interactions and protein functions.

Industry: Its unique structure makes it useful in catalysis and material science, where it can be employed to develop new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 167 (Synthesized in )

- Structure : Contains a pyrazole ring fused with an indazole and pyridin-2-yl group, along with a cyclopropyl and hydroxyethyl substituent. The ethanesulfonamide group is part of a larger acetamide chain.

- Key Differences :

Crystalline Ethanesulfonamide Salts (Patent in )

- Structure : Features a benzimidazole core with tert-butyl and difluorocyclohexylmethyl substituents. The ethanesulfonamide is directly attached to the benzimidazole.

Table 1: Comparative Analysis of Key Features

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Pyrazole | Cyclopentyl, cyclopropyl, ethanesulfonamide | High lipophilicity due to cyclopropane; potential metabolic stability |

| Compound 167 | Indazole-Pyridinyl | Cyclopropyl, hydroxyethyl, alkyne | Polyheterocyclic system; alkyne may enhance covalent binding |

| Crystalline Benzimidazole Salt | Benzimidazole | tert-Butyl, difluorocyclohexylmethyl | Crystalline salt forms improve solubility; fluorine enhances electronegativity |

Hydrogen Bonding and Crystallography

The pyrazole and benzimidazole cores in these compounds facilitate hydrogen bonding, critical for crystal packing and intermolecular interactions. highlights graph-set analysis for hydrogen-bond patterns, which could predict the target compound’s crystallinity. For example, the cyclopropyl group may introduce steric hindrance, altering hydrogen-bond networks compared to the less-strained tert-butyl group in the benzimidazole analogue .

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, along with an ethanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 344.4 g/mol. The presence of the sulfonamide group enhances its biological activity, making it a candidate for various therapeutic applications.

Anti-Inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. Key findings include:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.

- Downregulation of Proinflammatory Cytokines : It effectively lowers levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory processes.

- NF-κB Inhibition : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory pathways:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 0.5 µM |

| Phosphodiesterase (PDE) | Non-competitive | 0.8 µM |

These findings suggest that the compound may serve as a potent inhibitor for COX-2, which is implicated in pain and inflammation .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Targets : The compound interacts with active sites on enzymes such as COX-2, altering their activity.

- Modulation of Signaling Pathways : By inhibiting NF-κB and reducing proinflammatory cytokine production, the compound can effectively modulate inflammatory signaling pathways.

- Potential Interaction with Kinases : Preliminary studies suggest that the structural components may allow interaction with kinases involved in various disease processes .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anti-inflammatory Efficacy in Animal Models : A study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential use in treating inflammatory conditions.

- In Vitro Studies on Cytokine Production : In cultured macrophages, treatment with the compound resulted in a marked decrease in IL-6 and TNF-α production upon stimulation with lipopolysaccharide (LPS), highlighting its role in modulating immune responses .

Q & A

Q. What techniques mitigate hygroscopicity during formulation studies?

- Methodology : Dynamic vapor sorption (DVS) quantifies moisture uptake. Use amorphous solid dispersions with polymers (e.g., HPMCAS) to stabilize the compound. Store under inert conditions (N atmosphere) with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.